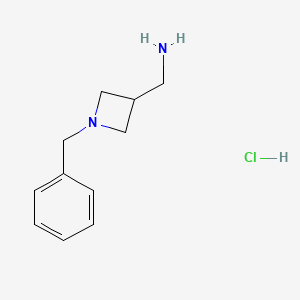![molecular formula C13H8BrFN2 B13674553 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry due to its unique structural properties. The presence of both bromine and fluorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
The synthesis of 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-bromo-2-fluoroacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures to ensure complete cyclization .
Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to streamline the synthesis process and improve yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts
Applications De Recherche Scientifique
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine: The chlorine atom provides different electronic properties compared to bromine, affecting the compound’s reactivity.
8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H8BrFN2 |
|---|---|
Poids moléculaire |
291.12 g/mol |
Nom IUPAC |
8-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-10-5-3-7-17-8-12(16-13(10)17)9-4-1-2-6-11(9)15/h1-8H |
Clé InChI |
NHBSWMKWEKJACC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


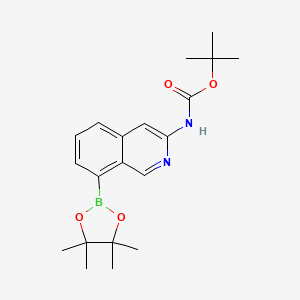
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)

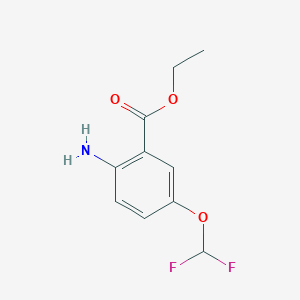

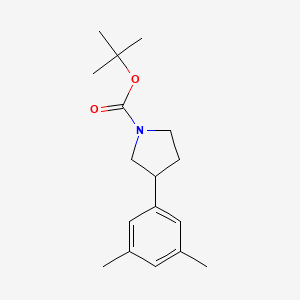
![(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)


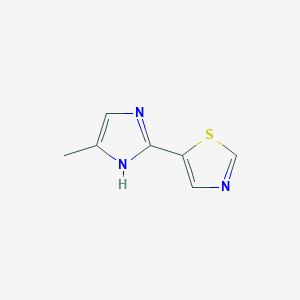
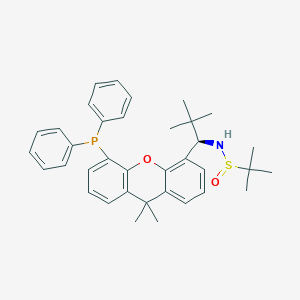

![4-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B13674513.png)
